molecular formula C21H24N4O4 B2596178 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021023-32-4

6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2596178
CAS No.: 1021023-32-4
M. Wt: 396.447
InChI Key: REZGMFFXHCDTJO-UHFFFAOYSA-N
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Description

6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound that features a unique combination of indoline, pyrrolo[2,3-d]pyrimidine, and methoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves multiple steps, typically starting with the preparation of the indoline and pyrrolo[2,3-d]pyrimidine cores. The indoline core can be synthesized via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . The pyrrolo[2,3-d]pyrimidine core can be synthesized through copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles . The final compound is obtained by coupling these cores with the appropriate carbonyl and methoxypropyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving indoline and pyrimidine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The indoline and pyrimidine moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indoline derivatives: Compounds with similar indoline structures, such as indoline-2,3-dione.

    Pyrrolo[2,3-d]pyrimidine derivatives: Compounds like 4-amino-1H-pyrrolo[2,3-d]pyrimidine.

Uniqueness

6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its combination of indoline and pyrrolo[2,3-d]pyrimidine cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-22-18-15(19(26)23(2)21(22)28)13-17(24(18)10-6-12-29-3)20(27)25-11-9-14-7-4-5-8-16(14)25/h4-5,7-8,13H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZGMFFXHCDTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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